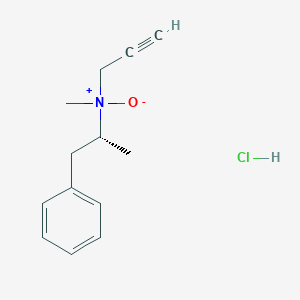

R-(-)-Deprenyl N-Oxide Hydrochloride

Description

Contextualization within Selegiline (B1681611) (Deprenyl) Metabolism and Related Analogues

Selegiline undergoes extensive first-pass metabolism after oral administration, leading to the formation of several active metabolites. researchgate.netnih.gov The metabolic pathways primarily involve N-dealkylation, yielding N-desmethylselegiline, R-(-)-methamphetamine, and R-(-)-amphetamine. nih.govnih.govnih.gov In addition to these dealkylated products, N-oxidation represents another metabolic route, producing R-(-)-Deprenyl N-Oxide. nih.govresearchgate.netpoison.org

R-(-)-Deprenyl N-Oxide is synthesized from its parent compound, selegiline, by flavin-containing monooxygenase enzymes. nih.govresearchgate.net While considered a metabolite formed in relatively low quantities in humans compared to other species, its identification is significant for several reasons. nih.govnih.gov Firstly, it contributes to a more complete understanding of the complex metabolic fate of selegiline. nih.govpoison.org Secondly, research indicates that R-(-)-Deprenyl N-Oxide can undergo retro-reduction back to the parent compound, R-(-)-Deprenyl, in vivo. poison.orgresearchgate.net This suggests the N-oxide could potentially act as a prodrug, prolonging the bioavailability and action of selegiline. Furthermore, it is the final metabolite that retains the propargyl group, a chemical moiety considered essential for some of the neuroprotective effects associated with selegiline that are independent of MAO-B inhibition. poison.org

Preclinical studies have sought to differentiate the pharmacological profiles of selegiline's main metabolites. While R-(-)-methamphetamine and R-(-)-amphetamine have known psychostimulant properties, research has also focused on the neuroprotective and cytoprotective activities of N-desmethylselegiline and R-(-)-Deprenyl N-Oxide. nih.govnih.gov N-desmethylselegiline is itself an irreversible inhibitor of MAO-B. nih.gov In contrast, R-(-)-Deprenyl N-Oxide has demonstrated distinct cytoprotective effects in models of hypoxia and ischemia, which appear to be independent of MAO-B inhibition. nih.govnih.gov One study directly compared the cytoprotective effects of selegiline, N-desmethylselegiline (DD), and deprenyl-N-oxide (DNO) in a melanoma cell culture model, finding that DD was the most effective at decreasing apoptosis, while DNO stabilized the cell number and increased the proportion of mitotic cells. poison.org Another study highlighted that DNO treatment significantly decreased cell death, reduced reactive oxygen species (ROS) production, and increased mitochondrial transmembrane potential in PC12 cells following hypoxia. nih.gov

| Metabolite | Primary Pharmacological Action Noted in Preclinical Research | MAO-B Inhibition | Key Preclinical Findings | Reference |

|---|---|---|---|---|

| R-(-)-Deprenyl N-Oxide | Cytoprotective, Neuroprotective | No direct inhibitory action reported | Decreases cell death in hypoxia models; reduces ROS production; stabilizes mitochondrial membrane potential. nih.gov Stabilized cell numbers in a melanoma cell culture model. poison.org | poison.orgnih.gov |

| N-Desmethylselegiline | MAO-B Inhibition, Cytoprotective | Yes, irreversible inhibitor | Demonstrated potent anti-apoptotic activity, more effective than the parent compound in a specific cell culture model. poison.org Better bioavailability than selegiline. nih.gov | nih.govpoison.org |

| R-(-)-Methamphetamine | Psychostimulant, Catecholamine-releasing agent | No | Contributes to the psychostimulant-like discriminative-stimulus effects of high-dose selegiline. nih.gov Weaker psychotropic effects than the S-enantiomer. nih.gov | nih.govnih.govwikipedia.org |

| R-(-)-Amphetamine | Psychostimulant, Catecholamine-releasing agent | No | A metabolite of both selegiline and R-(-)-methamphetamine. nih.gov Weaker psychotropic effects than the S-enantiomer. nih.gov | nih.govwikipedia.org |

Historical Perspective of Initial Research and Discovery

The core structure, R-(-)-Deprenyl (selegiline), was synthesized in 1962 by Zoltán Ecseri and its pharmacology was extensively studied by Joseph Knoll and Kálmán Magyar. nih.govnih.gov The primary metabolites, including the amphetamines and desmethylselegiline, were identified in subsequent pharmacokinetic studies. nih.govnih.gov The N-oxide metabolite, however, was identified and characterized more recently. nih.govresearchgate.net Initial in vitro research published in the early 2000s established its formation in liver microsomal preparations from various species, including rats, dogs, and humans. nih.gov These foundational metabolic studies paved the way for its synthesis and subsequent investigation as a distinct pharmacological entity. nih.gov Research published around 2009 began to report on the specific cytoprotective effects of the synthesized N-oxide metabolite in models of hypoxic and ischemic injury, marking a shift from its characterization as a mere metabolic byproduct to its investigation as a potentially active molecule. nih.gov

Rationale for Dedicated Academic Investigation of the N-Oxide Metabolite

Several key findings provide a strong rationale for the dedicated academic investigation of R-(-)-Deprenyl N-Oxide.

Potential for Intrinsic Pharmacological Activity: A primary driver is the discovery that the N-oxide metabolite possesses biological activity independent of its parent compound. Studies have shown it to be an active cell-protective molecule, capable of diminishing cell damage induced by hypoxia or ischemia. nih.gov This activity is not attributed to MAO-B inhibition, suggesting a novel mechanism of action. nih.gov

Role as a Prodrug: The observation that R-(-)-Deprenyl N-Oxide can be converted back to selegiline in vivo is a critical area of investigation. poison.orgresearchgate.net This retro-reduction suggests the N-oxide could function as a reservoir for the parent drug, potentially leading to a more sustained therapeutic effect.

Unique Chemical Properties: As the ultimate metabolite to retain the neuroprotective-associated propargyl group, its study is crucial for understanding the structure-activity relationships of selegiline's non-MAO-B-inhibitory effects. poison.org

Disassociating Therapeutic from Side Effects: Selegiline's metabolism to amphetamines has been a point of controversy, though their contribution to the clinical effect in Parkinson's disease is considered unlikely. nih.govnih.gov Studying metabolites like the N-oxide, which are not associated with amphetamine-like stimulant properties, allows researchers to explore the therapeutic potential of the core deprenyl (B1670267) structure while avoiding the side effects of its other metabolites. researchgate.net

Overview of Key Research Paradigms and Theoretical Frameworks for N-Oxide Metabolites

The study of R-(-)-Deprenyl N-Oxide fits within established research paradigms for N-oxide metabolites in drug development and pharmacology.

Metabolic Profiling: A fundamental paradigm is the complete characterization of a drug's metabolic pathways. The formation of N-oxides is a major route for the metabolism of drugs containing tertiary amine groups. hyphadiscovery.com Identifying these metabolites is crucial for a full safety and efficacy assessment.

Prodrug Hypothesis: N-oxides are often investigated as potential prodrugs. nih.gov Due to their polarity, they may have different absorption and distribution characteristics than the parent amine. Their in vivo reduction back to the active parent drug is a well-known phenomenon that can be exploited to modify a drug's pharmacokinetic profile. hyphadiscovery.comnih.gov

Bioactivation and Detoxification: N-oxidation can be a route of detoxification, often resulting in more water-soluble compounds that are more easily excreted. However, in some cases, N-oxidation can lead to bioactivation, forming a metabolite with equal or greater pharmacological activity than the parent drug. hyphadiscovery.com Research into a specific N-oxide metabolite aims to determine where it falls on this spectrum.

Enzymology of Metabolism: A key theoretical framework involves identifying the enzymes responsible for N-oxide formation, which are typically cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com Understanding the specific enzymes involved, as has been done for selegiline, helps predict potential drug-drug interactions and inter-individual variability in metabolism. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H18ClNO |

|---|---|

Molecular Weight |

239.74 g/mol |

IUPAC Name |

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide;hydrochloride |

InChI |

InChI=1S/C13H17NO.ClH/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-,14?;/m1./s1 |

InChI Key |

LDBABUYKMMYGDD-UYUUDJTFSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl |

Canonical SMILES |

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-].Cl |

Origin of Product |

United States |

Synthetic Strategies and Structural Modification Approaches for R Deprenyl N Oxide Hydrochloride

Methodologies for the Chemical Synthesis of R-(-)-Deprenyl N-Oxide

The primary route for the chemical synthesis of R-(-)-Deprenyl N-Oxide involves the direct oxidation of the tertiary amine group in the R-(-)-Deprenyl molecule. organic-chemistry.org This transformation is a common strategy in organic chemistry for converting tertiary amines to their corresponding N-oxides.

The conversion of R-(-)-Deprenyl to its N-oxide derivative is achieved through oxidation. This process targets the lone pair of electrons on the nitrogen atom of the tertiary amine. Various oxidizing agents can be employed for this purpose, each with different efficiencies and selectivities. The general reaction involves the transfer of an oxygen atom from the oxidant to the nitrogen atom.

Common laboratory oxidants for the N-oxidation of tertiary amines include peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide, and potassium peroxymonosulfate (B1194676) (known as Oxone). organic-chemistry.org The choice of reagent and reaction conditions is critical to ensure high yield and to prevent unwanted side reactions, such as oxidation of other functional groups within the molecule like the propargyl group. For instance, catalyzed oxidation using molecular oxygen in the presence of specific catalysts represents another potential pathway. organic-chemistry.org

Table 1: Common Oxidizing Agents for Tertiary Amine N-Oxidation

| Oxidizing Agent | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Inert solvent (e.g., CH2Cl2), low temperature |

| Hydrogen Peroxide | H2O2 | Aqueous or alcoholic solution, sometimes with a catalyst |

| Potassium Peroxymonosulfate | Oxone | Biphasic medium, often buffered |

| Molecular Oxygen | O2 | Requires a catalyst (e.g., flavin-based) |

The synthesis of related Deprenyl-like nitroxides has also been reported, which involves multi-step processes including Grignard reactions and subsequent oxidation steps, highlighting the chemical versatility of the Deprenyl (B1670267) scaffold. researchgate.net

A significant challenge in the synthesis of R-(-)-Deprenyl N-Oxide is the control of stereochemistry. The parent molecule, R-(-)-Deprenyl, possesses a single chiral center at the carbon atom alpha to the phenyl group. The N-oxidation process introduces a new chiral center at the quaternary nitrogen atom. researchgate.net

This creation of a second chiral center means that the oxidation of the enantiomerically pure R-(-)-Deprenyl results in the formation of two diastereomers: (R,S)-Deprenyl N-Oxide and (R,R)-Deprenyl N-Oxide. researchgate.net These diastereomers have different spatial arrangements and can exhibit different biological activities and physicochemical properties.

Table 2: Diastereomers of R-(-)-Deprenyl N-Oxide

| Diastereomer | Configuration at Carbon Center | Configuration at Nitrogen Center |

|---|---|---|

| (R,S)-Deprenyl N-Oxide | R | S |

| (R,R)-Deprenyl N-Oxide | R | R |

Note: The designation of R/S at the nitrogen center is based on Cahn-Ingold-Prelog priority rules.

Achieving a stereospecific synthesis that yields only one of the two diastereomers is complex. Standard oxidation methods typically result in a mixture of both diastereomers, as the oxidant can attack the nitrogen's lone pair from either face with similar probability. While biological N-oxidation has shown stereoselectivity, chemical synthesis generally requires the use of chiral oxidizing agents or catalysts to induce facial selectivity, which can be a significant synthetic hurdle. researchgate.net Consequently, the separation of the resulting diastereomers, often by chromatographic techniques, is a necessary step in isolating a specific stereoisomer. researchgate.net

Exploration of Analogues and Prodrug Design in Research

The study of R-(-)-Deprenyl N-Oxide extends to the design of analogues and its potential application as a prodrug. These areas of research aim to modify the molecule's properties to enhance its therapeutic profile.

N-oxide derivatives are frequently investigated as prodrugs. A primary design principle is to use the N-oxide form to improve a drug's physicochemical properties, such as aqueous solubility, while allowing for its conversion back to the active parent amine in vivo. The N-O bond is susceptible to metabolic reduction in the body, which regenerates the parent tertiary amine.

This strategy could be applied to R-(-)-Deprenyl N-Oxide, where it would act as a prodrug of R-(-)-Deprenyl. The increased polarity of the N-oxide group compared to the tertiary amine could alter its absorption, distribution, and metabolism profile. A more recent and novel prodrug activation strategy involves the use of radiotherapy to reduce N-oxides back to the active drug form in a tumor-selective manner, highlighting the chemical reactivity of the N-oxide moiety that can be exploited in therapeutic design. nih.gov

The reactivity of R-(-)-Deprenyl in oxidation reactions is governed by its molecular structure. The tertiary amine is nucleophilic due to the lone pair of electrons on the nitrogen atom, making it susceptible to attack by electrophilic oxidizing agents. The substituents on the nitrogen—the methyl, propargyl, and (R)-1-phenylpropan-2-yl groups—influence this reactivity.

Steric hindrance created by these groups can affect the rate of oxidation by impeding the approach of the oxidant to the nitrogen atom. Electronically, the alkyl groups are electron-donating, which increases the nucleophilicity of the nitrogen and facilitates oxidation. However, the specific structure of the molecule also presents challenges. The synthetic pathway must be designed to selectively oxidize the nitrogen without affecting other potentially reactive sites, such as the triple bond of the propargyl group or the aromatic ring. This requires careful selection of the oxidizing agent and optimization of reaction conditions to achieve the desired chemoselectivity. The inherent chirality of the molecule also plays a role, leading to the diastereomeric products as discussed previously. researchgate.net

Preclinical Pharmacokinetic and Biotransformation Studies of R Deprenyl N Oxide Hydrochloride

Absorption, Distribution, and Elimination Kinetics in Preclinical Models

In Vitro Permeability and Transport Mechanisms

R-(-)-Deprenyl, a highly lipid-soluble substance, and its metabolites are subject to various transport mechanisms that influence their permeability across biological membranes. poison.org Studies on brain mitochondria have explored the effects of R-(-)-deprenyl on membrane permeability transition induced by dopamine (B1211576) and peroxynitrite. nih.govdocumentsdelivered.com These investigations revealed that R-(-)-deprenyl can attenuate alterations in mitochondrial swelling, membrane potential, cytochrome c release, and Ca2+ transport when induced by dopamine. nih.govdocumentsdelivered.com However, it did not show a similar protective effect against peroxynitrite-induced changes in membrane permeability. nih.govdocumentsdelivered.com This suggests that the compound's influence on membrane permeability is specific to the inducing agent and may involve mechanisms related to the inhibition of dopamine oxidation product formation and maintenance of thioredoxin reductase activity. nih.gov

Tissue Distribution Profiles in Animal Models

Preclinical studies in animal models, such as rats, are crucial for understanding the tissue distribution of R-(-)-Deprenyl and its metabolites. nih.gov The route of administration can significantly alter the blood and brain concentrations of these substances. poison.org For instance, subcutaneous administration, often used in preclinical animal studies, can lead to different distribution patterns compared to the oral administration typically used in human therapy. poison.org This highlights the importance of considering the administration route when extrapolating findings from animal models to human applications. poison.org

Excretion Pathways and Metabolite Clearance

Following administration, R-(-)-Deprenyl N-Oxide is primarily excreted in the urine. In a study with rats given a single oral dose of a diastereomeric mixture of deprenyl-N-oxides, over 60% of the dose was excreted unchanged in the urine within the first 3 hours, with an additional 10% excreted by the 24-hour mark. researchgate.net Approximately 10% of the dose was identified as various metabolites in the urine within 24 hours. researchgate.net

In humans, the urinary excretion of selegiline-N-oxide has been shown to be a significant pathway. nih.gov The cumulative amount of selegiline-N-oxide excreted in the first 8-12 hours is comparable to that of methamphetamine, a major metabolite of selegiline (B1681611). nih.gov Over 72 hours, the amount of excreted selegiline-N-oxide is 2.0 to 7.8 times greater than that of N-desmethylselegiline, another key metabolite. nih.gov Some research also suggests the possibility of retro-reduction of the N-oxide back to the parent compound. poison.org

| Metabolite | Percentage of Dose Excreted in Urine (Rats, 24h) | Notes |

| Unchanged Deprenyl-N-Oxide | >70% | Excreted primarily in the first 3 hours. researchgate.net |

| R-deprenyl | Part of the ~10% identified as metabolites. researchgate.net | Indicates in vivo reduction of the N-oxide. researchgate.net |

| Desmethyldeprenyl (DD) | Part of the ~10% identified as metabolites. researchgate.net | |

| Methamphetamine (MA) | Part of the ~10% identified as metabolites. researchgate.net | |

| Amphetamine (A) | Part of the ~10% identified as metabolites. researchgate.net | |

| para-hydroxy-MA | Part of the ~10% identified as metabolites. researchgate.net | |

| para-hydroxy-A | Part of the ~10% identified as metabolites. researchgate.net | |

| para-hydroxy-DD | Part of the ~10% identified as metabolites. researchgate.net |

Biotransformation Pathways and Enzymatic Conversion in Preclinical Systems

N-Oxidation Processes and Enzymes Involved (e.g., FMOs, Cytochrome P450)

The N-oxidation of the tertiary amine R-(-)-deprenyl is a key step in its metabolism, primarily mediated by flavin-containing monooxygenase (FMO) enzymes. nih.gov In vitro studies using human recombinant FMO enzymes have shown that both FMO1 and FMO3 are capable of metabolizing deprenyl (B1670267) isomers. researchgate.net FMO1, the extrahepatic form in humans, has demonstrated higher activity in the N-oxygenation of deprenyl isomers compared to FMO3. nih.gov The formation of the new chiral center on the nitrogen during N-oxidation is a stereoselective process, with the two FMO isoforms showing opposite preferences. nih.gov While cytochrome P450 (CYP450) isozymes are known to be involved in the oxidative N-dealkylation of many compounds, FMOs are primarily responsible for the N-oxidation of tertiary alkylamino moieties like that in deprenyl. mdpi.com

| Enzyme | Activity in Deprenyl N-Oxidation | Stereoselectivity |

| FMO1 | More active than FMO3 in N-oxygenating deprenyl isomers. nih.gov | Shows opposite preference in the formation of the new chiral center compared to FMO3. nih.gov |

| FMO3 | Active in metabolizing deprenyl enantiomers. nih.gov | Shows opposite preference in the formation of the new chiral center compared to FMO1. nih.gov |

| Cytochrome P450 | Primarily involved in N-dealkylation rather than N-oxidation of tertiary amines. mdpi.com | Not specified for deprenyl N-oxidation. |

Comparative Pharmacokinetics with Parent Compound (Selegiline) and Other Metabolites in Research Settings

The pharmacokinetic profile of R-(-)-Deprenyl N-Oxide Hydrochloride presents significant deviations when compared to its parent compound, R-(-)-deprenyl (selegiline), and selegiline's primary metabolites. Preclinical studies in research settings reveal that these differences are largely driven by the biotransformation of the N-oxide, including a notable retro-reduction to its parent compound.

In a pivotal study involving the oral administration of a diastereomeric mixture of deprenyl-N-oxides to rats, it was found that the compound is substantially excreted without being metabolized. researchgate.net Over 60% of the administered dose was recovered unchanged in the urine within the first 3 hours, with an additional 10% excreted by the 24-hour mark. researchgate.net This indicates a high degree of systemic exposure to the N-oxide form itself.

A crucial finding from this research was the evidence of in vivo retro-reduction. researchgate.net Approximately 10% of the dose was identified as various metabolites in the urine over 24 hours. researchgate.net This metabolic fraction included R-deprenyl (selegiline), demonstrating that the N-oxide is partially converted back to its parent compound within the biological system. researchgate.net Following this reduction, selegiline undergoes its known metabolic cascade, forming products such as desmethyl-deprenyl (DD), methamphetamine (MA), amphetamine (A), and their para-hydroxylated derivatives. researchgate.net This positions R-(-)-Deprenyl N-Oxide as a prodrug, which delivers a significant amount of the N-oxide compound systemically, alongside a smaller, secondary generation of selegiline and its subsequent metabolites.

This metabolic pathway contrasts sharply with the pharmacokinetics of orally administered selegiline. Selegiline is known for its rapid absorption followed by extensive first-pass metabolism, primarily in the liver via the cytochrome P-450 system. nih.govoup.com This results in a low oral bioavailability of the parent compound, estimated to be between 4% and 10%. wikipedia.orgnih.gov Consequently, oral administration of selegiline leads to low systemic levels of the parent drug but significantly higher concentrations of its metabolites, particularly l-(-)-methamphetamine and l-(-)-amphetamine. oup.comnih.gov In mouse studies, plasma concentrations of methamphetamine were found to be higher than those of selegiline itself within the first six hours following oral treatment. nih.gov

The route of administration for selegiline can alter this metabolic ratio. Parenteral administration bypasses the extensive first-pass effect, leading to increased bioavailability of the parent compound (up to 87.1% for subcutaneous administration in mice) and a higher ratio of selegiline to its metabolites compared to the oral route. nih.gov

In vitro studies using liver microsomes from various species (including rat, dog, hamster, and human) have shown that the formation of selegiline-N-oxide from selegiline is species-dependent. nih.gov Dog and hamster liver microsomes were the most active in producing the N-oxide, whereas human liver microsomes produced very little. nih.gov Furthermore, when selegiline-N-oxide was incubated with rat liver microsomes, it did not undergo further metabolism, suggesting it is not an intermediate in the formation of N-dealkylated metabolites like desmethylselegiline. nih.gov This reinforces the concept that its conversion to other metabolites in vivo is dependent on a reductive process back to selegiline.

The following tables provide a comparative overview of the pharmacokinetic and metabolic fates based on preclinical research findings.

Table 1: Comparative Metabolic Fate in Rats Following Oral Administration

| Feature | R-(-)-Deprenyl N-Oxide Administration | Selegiline Administration |

| Primary Urinary Component | Unchanged R-(-)-Deprenyl N-Oxide (>60%) researchgate.net | Metabolites (e.g., l-methamphetamine, l-amphetamine) nih.gov |

| Bioavailability of Parent Compound | High systemic exposure to the N-oxide form researchgate.net | Low systemic exposure to selegiline due to extensive first-pass metabolism wikipedia.orgnih.gov |

| Key Biotransformation Pathway | Partial retro-reduction to selegiline, followed by selegiline's standard metabolic cascade researchgate.net | N-depropargylation and N-demethylation to form l-methamphetamine and desmethylselegiline nih.govnih.gov |

| Resulting Metabolite Profile | High levels of the N-oxide; lower, secondary levels of selegiline and its metabolites researchgate.net | Low levels of selegiline; high levels of l-methamphetamine, l-amphetamine, and desmethylselegiline oup.comnih.gov |

Table 2: Overview of Key Pharmacokinetic Characteristics in Animal Models

| Compound | Key Pharmacokinetic Findings |

| R-(-)-Deprenyl N-Oxide | - Primarily excreted unchanged in urine after oral administration in rats. researchgate.net- Acts as a prodrug, with ~10% of the dose being reduced to selegiline and its subsequent metabolites. researchgate.net |

| Selegiline (Parent Compound) | - Subject to extensive first-pass metabolism after oral administration, leading to low bioavailability (~4-10%). wikipedia.orgnih.gov- Parenteral administration significantly increases bioavailability and the ratio of parent drug to metabolites. nih.gov- Main metabolites are l-(-)-desmethylselegiline, l-(-)-methamphetamine, and l-(-)-amphetamine. nih.gov |

| l-(-)-Methamphetamine & l-(-)-Amphetamine | - Major metabolites of selegiline. nih.gov- Plasma concentrations of l-methamphetamine can exceed those of the parent compound after oral selegiline administration in mice. nih.gov- These metabolites are linked to the psychostimulant-like effects observed in animal studies. nih.gov |

| l-(-)-Desmethylselegiline | - An active metabolite that acts as an irreversible inhibitor of MAO-B. nih.gov- Found to be 3- to 6-fold less potent than selegiline as an MAO-B inhibitor in vivo. wikipedia.org |

Based on the conducted research, there is a significant lack of specific preclinical data for this compound that would be required to thoroughly populate the requested article outline. The vast majority of available scientific literature focuses on the parent compound, R-(-)-Deprenyl (selegiline), detailing its mechanisms of action.

Information regarding the N-oxide metabolite is sparse and does not cover the specific points of in vitro enzyme kinetics, reversibility of binding, isozyme selectivity, or its distinct interactions with dopaminergic, serotonergic, and noradrenergic systems. While R-(-)-Deprenyl N-Oxide is known to be a metabolite of selegiline, its independent pharmacological profile, particularly concerning the detailed molecular and cellular mechanisms requested, is not well-documented in the available search results.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not possible with the currently available information. Any attempt to do so would require extrapolating data from the parent compound, which would violate the instruction to focus solely on the specified N-oxide form.

Molecular and Cellular Mechanisms of Action of R Deprenyl N Oxide Hydrochloride in Preclinical Models

Modulation of Intracellular Signaling Pathways

The neuroprotective effects of R-(-)-Deprenyl and its metabolites are closely linked to their ability to modulate critical intracellular signaling cascades. These actions are largely independent of the well-known monoamine oxidase B (MAO-B) inhibition associated with the parent compound, selegiline (B1681611).

Neurotrophic Factor Upregulation (e.g., GDNF, BDNF)

Preclinical studies indicate that selegiline and its metabolites can stimulate the synthesis of crucial neurotrophic factors, which are vital for neuronal survival, growth, and differentiation. nih.govcelljournal.org In cultured mouse astrocytes, treatment with selegiline and its metabolite, desmethylselegiline, led to a significant increase in the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF). nih.gov

One study demonstrated that a 24-hour treatment with 2 mM selegiline increased the content of BDNF and GDNF in the culture medium by 1.7-fold and 4.2-fold, respectively. nih.gov The metabolite desmethylselegiline also substantially elevated the levels of these neurotrophic factors. nih.gov This upregulation of endogenous neurotrophic factors is considered a key mechanism through which these compounds may confer neuroprotection. nih.govcelljournal.org The neurotrophic effects of selegiline are thought to be mediated through these factors, which are involved in creating a "stem cell niche" that preserves the self-renewal and multipotent state of cells in the adult brain. celljournal.org

Anti-apoptotic Signaling Pathways in Cellular Models

A significant component of the neuroprotective action of R-(-)-Deprenyl metabolites involves the modulation of anti-apoptotic signaling. The parent compound's anti-apoptotic activity is dependent on its metabolic conversion, pointing to the crucial role of its derivatives, such as the N-oxide.

Studies on R-(-)-Deprenyl N-Oxide (DNO) have shown its capacity to protect neurons from programmed cell death. In a transient brain ischemia model in gerbils, treatment with DNO resulted in significantly fewer apoptotic neurons in the CA2 region of the hippocampus compared to untreated controls. nih.gov The neuroprotective functions of selegiline have been attributed to the stabilization of mitochondria, prevention of death signaling processes, and the upregulation of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) protein family. nih.gov In a permanent middle cerebral artery occlusion stroke model in rats, the protective effect of low-concentration (-)-deprenyl was associated with augmented Bcl-2 protein expression. nih.gov DNO treatment in PC12 cell cultures subjected to hypoxia also led to a significant decrease in cell death, which was associated with an increase in the mitochondrial transmembrane potential. nih.gov

Oxidative Stress Response Modulation

R-(-)-Deprenyl N-Oxide Hydrochloride and related compounds modulate the cellular response to oxidative stress, a key factor in neuronal damage in neurodegenerative diseases and ischemic events. The metabolite DNO has been shown to directly combat oxidative stress by decreasing the production of reactive oxygen species (ROS) in PC12 cultures following hypoxia. nih.gov

The parent compound, selegiline, exerts its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. Selegiline has been shown to enhance Nrf2 activity, supporting its protective role against oxidative stress. dntb.gov.ua This mechanism is consistent with findings that L-deprenyl can increase the activities of antioxidant enzymes such as superoxide (B77818) dismutase and catalase, thereby reducing damage from free radicals. wikipedia.org

| Compound | Model | Effect | Observed Mechanism | Source |

|---|---|---|---|---|

| R-(-)-Deprenyl N-Oxide (DNO) | PC12 cells (Hypoxia) | Decreased ROS production | Direct antioxidant effect | nih.gov |

| Selegiline (parent compound) | Animal models | Increased antioxidant enzyme activity (SOD, Catalase) | Activation of Nrf2 pathway | dntb.gov.uawikipedia.org |

Mechanisms of Neuroprotection and Neurorestoration in Preclinical Models

The modulation of intracellular signaling pathways translates into broader mechanisms of neuroprotection and neurorestoration observed in preclinical stress models. These include the mitigation of excitotoxicity and the direct preservation of neuronal viability.

Mitigation of Excitotoxicity

Excitotoxicity, a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a key mechanism in ischemic brain injury and neurodegenerative diseases. R-(-)-Deprenyl has been shown to protect against this phenomenon. It demonstrates the ability to protect dopaminergic neurons from excitotoxicity that is mediated by the activation of the N-methyl-D-aspartate (NMDA) receptor. thermofisher.kr

In vitro studies have confirmed this protective effect. Selegiline protected cultured mesencephalic dopamine (B1211576) neurons from NMDA-mediated excitotoxicity. neurology.org Furthermore, in mixed primary cultures of hippocampal neurons and glial cells, selegiline was able to protect hippocampal neurons from glutamate-induced excitotoxic death. nih.gov This protection is not due to a direct inhibition of the NMDA receptor but is thought to involve the induction of "neuroprotective factors" downstream from the receptor, such as anti-apoptotic factors and growth factors. neurology.org

Preservation of Neuronal Viability in Stress Models

A primary outcome of the molecular mechanisms described is the preservation of neuronal viability in models of cellular stress, such as hypoxia and ischemia. The metabolite R-(-)-Deprenyl N-Oxide (DNO) has demonstrated significant cytoprotective effects in these models.

In PC12 cell cultures subjected to hypoxic injury, DNO treatment significantly decreased the frequency of cell death. nih.gov This finding was corroborated in an in vivo model, where DNO administration to gerbils after transient bilateral common carotid artery occlusion led to a reduction in ischemia-induced cell damage. nih.gov Similarly, the parent compound L-deprenyl was shown to be effective as a prophylactic treatment, reducing total brain damage by up to 78% in a rat model of transient hypoxia-ischemia. wikipedia.org These studies underscore the capacity of this compound and its related compounds to maintain neuronal health and function when faced with severe cellular stressors.

Synaptic Plasticity and Neurogenesis Research

Research into the effects of this compound on synaptic plasticity and neurogenesis in preclinical models is an emerging field. While direct studies on this specific compound are limited, preliminary investigations into its parent compound, R-(-)-Deprenyl (selegiline), and its primary metabolite, Deprenyl-N-Oxide (DNO), provide foundational insights into its potential mechanisms of action in these critical areas of neural function and repair. The available evidence suggests that the neuroprotective properties of these compounds may extend to modulating synaptic efficacy and promoting the generation of new neurons, primarily through mechanisms independent of monoamine oxidase-B (MAO-B) inhibition.

Investigations into Synaptic Plasticity

At present, direct preclinical evidence detailing the effects of this compound on long-term potentiation (LTP) or other forms of synaptic plasticity is not extensively documented in publicly available research. However, studies on its parent compound, selegiline, have demonstrated an ability to restore impaired synaptic plasticity in the medial prefrontal cortex in a mouse model of Parkinson's disease. This restorative effect suggests that the metabolic pathway of selegiline, which includes the formation of R-(-)-Deprenyl N-Oxide, may contribute to the observed improvements in synaptic function. It is hypothesized that the neuroprotective actions of these compounds create a more favorable environment for synaptic health and plasticity.

One potential indirect mechanism influencing synaptic plasticity is the modulation of nitric oxide (NO) signaling. Research has shown that L-deprenyl can induce rapid increases in NO production in brain tissue. nih.gov Nitric oxide is a critical signaling molecule in the central nervous system, known to play a complex role in the mechanisms underlying synaptic plasticity.

Preclinical Research on Neurogenesis

More direct evidence is available regarding the impact of Deprenyl-N-Oxide (DNO) on processes related to neurogenesis, particularly in the context of neuronal survival under pathological conditions. A key preclinical study investigated the effects of DNO in both in vitro and in vivo models of hypoxic/ischemic injury. nih.gov

In an in vitro model using PC12 cells subjected to hypoxia, treatment with DNO demonstrated significant cytoprotective effects. nih.gov Notably, DNO treatment led to a decrease in cell death, a reduction in the production of reactive oxygen species (ROS), and an increase in the mitochondrial transmembrane potential. nih.gov These findings suggest that DNO can mitigate cellular damage and dysfunction induced by hypoxic stress, which is a crucial factor in the survival of newly formed neurons.

The in vivo component of this research utilized a gerbil model of transient brain ischemia. The findings revealed that DNO treatment resulted in a significant reduction in the number of apoptotic neurons in the CA2 region of the hippocampus. nih.gov The hippocampus is a primary site of adult neurogenesis, and the survival of new neurons is a critical step in their successful integration into neural circuits. The anti-apoptotic effect of DNO in this region underscores its potential to support neurogenic processes, particularly in the context of brain injury and repair.

Long-term treatment with the parent compound, L-deprenyl, in aged rats has also been shown to counteract age-dependent microanatomical changes in the hippocampus. nih.gov This includes an increase in the number of neuronal profiles and a decrease in astrocytes in aged rats, suggesting a role in maintaining the structural integrity of a key neurogenic niche. nih.gov

The following interactive data tables summarize the key findings from preclinical studies on Deprenyl-N-Oxide (DNO) related to cellular survival and neuroprotection, which are integral to the process of neurogenesis.

| Preclinical Model | Compound | Key Findings | Implication for Neurogenesis | Reference |

| PC12 Cells (Hypoxia) | Deprenyl-N-Oxide (DNO) | - Decreased cell death- Reduced reactive oxygen species (ROS) production- Increased mitochondrial transmembrane potential | Enhanced survival of neuronal-like cells under stress | nih.gov |

| Gerbils (Transient Brain Ischemia) | Deprenyl-N-Oxide (DNO) | - Significantly fewer apoptotic neurons in the hippocampal CA2 region | Promotes neuronal survival in a key neurogenic brain region | nih.gov |

| Parameter Measured | Model | Treatment | Result | Reference |

| Cell Death | PC12 Cells (Hypoxia) | Deprenyl-N-Oxide (DNO) | Significantly decreased | nih.gov |

| Reactive Oxygen Species (ROS) | PC12 Cells (Hypoxia) | Deprenyl-N-Oxide (DNO) | Decreased | nih.gov |

| Mitochondrial Transmembrane Potential | PC12 Cells (Hypoxia) | Deprenyl-N-Oxide (DNO) | Increased | nih.gov |

| Apoptotic Neurons (Hippocampal CA2 Region) | Gerbils (Transient Brain Ischemia) | Deprenyl-N-Oxide (DNO) | Significantly less than in untreated controls | nih.gov |

Neuropharmacological and Behavioral Investigations of R Deprenyl N Oxide Hydrochloride in Preclinical Animal Models

Models of Neurodegenerative Disorders

The neuroprotective potential of R-(-)-Deprenyl N-Oxide Hydrochloride has been explored in various preclinical settings. These investigations aim to understand its therapeutic promise in conditions characterized by neuronal loss and dysfunction.

Parkinson's Disease Models (e.g., MPTP, 6-OHDA)

A comprehensive review of available scientific literature indicates a lack of specific preclinical studies investigating the effects of this compound in established animal models of Parkinson's disease, such as those induced by the neurotoxins 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA). Research has largely focused on its parent compound, R-(-)-Deprenyl (Selegiline).

Alzheimer's Disease Models (Preclinical Investigations)

Preclinical investigations focusing specifically on the therapeutic or preventative effects of this compound in animal models of Alzheimer's disease are not extensively documented in the current scientific literature.

Ischemic Brain Injury Models (Preclinical Investigations)

The cytoprotective effects of R-(-)-Deprenyl N-Oxide, also referred to as DNO, have been specifically investigated in models of hypoxic/ischemic injury. A key study explored its effects both in vitro using a cell culture model and in vivo in a gerbil model of transient brain ischemia. nih.gov

In the in vitro component, PC12 cells were subjected to hypoxic conditions. nih.gov Treatment with R-(-)-Deprenyl N-Oxide resulted in a significant decrease in cell death. nih.gov This protective effect was associated with two key cellular changes: an increase in the mitochondrial transmembrane potential and a decrease in the production of reactive oxygen species (ROS). nih.gov

The in vivo part of the study utilized a gerbil model of transient global ischemia, induced by the temporary occlusion of the bilateral common carotid arteries. nih.gov Following the ischemic event, analysis of the CA2 region of the hippocampus revealed that animals treated with R-(-)-Deprenyl N-Oxide had significantly fewer apoptotic neurons compared to untreated control animals. nih.gov These findings suggest that R-(-)-Deprenyl N-Oxide is an active cell-protective molecule that can diminish the cellular damage induced by transient hypoxia or ischemia. nih.gov

Table 1: Effects of R-(-)-Deprenyl N-Oxide (DNO) in Preclinical Ischemia Models

| Model System | Key Parameter Measured | Observed Effect of DNO Treatment | Source |

|---|---|---|---|

| Hypoxic PC12 Cell Culture (In Vitro) | Frequency of Cell Death | Significantly decreased | nih.gov |

| Hypoxic PC12 Cell Culture (In Vitro) | Mitochondrial Transmembrane Potential (ΔΨm) | Increased | nih.gov |

| Hypoxic PC12 Cell Culture (In Vitro) | Reactive Oxygen Species (ROS) Production | Decreased | nih.gov |

| Gerbil Model of Transient Bilateral Common Carotid Artery Occlusion (In Vivo) | Number of Apoptotic Neurons (Hippocampal CA2 Region) | Significantly decreased vs. untreated controls | nih.gov |

Cognitive and Behavioral Function Modulation

The potential for this compound to modulate cognitive and behavioral functions has been an area of scientific interest, given the profile of its parent compound.

Learning and Memory Enhancement Studies (Animal Models)

Specific studies examining the effects of this compound on learning and memory enhancement in preclinical animal models were not identified in a review of the scientific literature.

Mood and Affective State Modulation (Preclinical)

Investigations into the effects of this compound on mood and affective states in preclinical animal models are essential for understanding its potential therapeutic applications in psychiatric disorders. While direct studies on this specific metabolite are limited, the approach to evaluating its effects would be guided by established models of depression and anxiety. These models are designed to induce behavioral states in animals that are analogous to human affective disorders.

Commonly employed preclinical models to assess antidepressant and anxiolytic-like effects include the forced swim test, tail suspension test, and novelty-suppressed feeding test. In the forced swim and tail suspension tests, a reduction in immobility time is interpreted as an antidepressant-like effect. The novelty-suppressed feeding test assesses anxiety-like behavior by measuring the latency of a food-deprived animal to approach and eat food in a novel and potentially stressful environment.

Given that the parent compound, R-(-)-deprenyl (selegiline), has been investigated for its effects on depression- and anxiety-like behaviors, it is hypothesized that this compound may also modulate these behaviors. For instance, studies on a genetic mouse model of Parkinson's disease, which also displays depression and anxiety, have shown that selegiline (B1681611) can ameliorate depression-like behavior. nih.gov Future preclinical studies on this compound would likely employ these established behavioral paradigms to elucidate its specific impact on mood and affective states.

| Preclinical Model | Behavioral Measure | Interpretation of Effect |

| Forced Swim Test | Immobility Time | A decrease suggests antidepressant-like activity. |

| Tail Suspension Test | Immobility Time | A decrease suggests antidepressant-like activity. |

| Novelty-Suppressed Feeding | Latency to Feed | A decrease suggests anxiolytic-like activity. |

Electrophysiological and Neuroimaging Correlates in Animal Research

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. nih.gov This technique is instrumental in elucidating the neurochemical mechanisms underlying the behavioral effects of psychoactive compounds. For a compound like this compound, in vivo microdialysis would be employed to determine its influence on monoaminergic systems, including dopamine (B1211576), serotonin, and norepinephrine, which are critically involved in mood regulation. nih.gov

A typical study would involve the stereotaxic implantation of a microdialysis probe into a brain region of interest, such as the striatum, nucleus accumbens, or prefrontal cortex. Following a recovery period, the probe is perfused with a physiological solution, and dialysate samples are collected at regular intervals for neurochemical analysis, often using high-performance liquid chromatography.

While direct microdialysis studies on this compound are not extensively documented, research on its parent compound, selegiline, provides a framework for potential investigations. Selegiline, as a monoamine oxidase-B (MAO-B) inhibitor, is known to increase extracellular levels of dopamine. In vivo microdialysis studies of this compound would aim to determine if it shares this property or has distinct effects on the extracellular concentrations of various neurotransmitters.

Electrophysiology in preclinical animal models involves the recording of the electrical activity of neurons to understand how a compound modulates neuronal firing and synaptic transmission. acnp.org Techniques such as in vivo single-unit recording, multi-unit recording, and local field potential recordings can provide insights into the effects of this compound on neuronal function in real-time.

In vivo electrophysiological studies would typically involve the implantation of microelectrodes into specific brain regions implicated in mood and affect, such as the hippocampus, amygdala, and ventral tegmental area. The firing rate and pattern of individual neurons or groups of neurons would be recorded at baseline and following the administration of this compound. Changes in neuronal activity could then be correlated with behavioral outcomes.

For example, studies on R-(-)-deprenyl have demonstrated its ability to potentiate the effects of levodopa (B1675098) on the electrophysiological activity of dopaminergic neurons. nih.gov It would be of significant interest to determine if this compound exerts similar or different modulatory effects on the electrical activity of these and other neuronal populations.

| Electrophysiological Technique | Measures | Information Provided |

| Single-Unit Recording | Firing rate and pattern of individual neurons. | Provides high-resolution data on the effect of a compound on specific neurons. |

| Multi-Unit Recording | Activity of a small population of neurons. | Offers insight into the collective behavior of local neuronal ensembles. |

| Local Field Potentials (LFPs) | Synchronous activity of a larger neuronal population. | Reflects synaptic inputs and processing within a brain region. |

Preclinical neuroimaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), allow for the non-invasive visualization and quantification of brain structure, function, and neurochemistry in living animals. nih.govresearchgate.net These techniques are invaluable for understanding the in vivo effects of a compound like this compound on the brain.

PET imaging, using specific radiotracers, can be employed to measure the density and occupancy of specific receptors or transporters in the brain. nih.gov For instance, a PET study could investigate whether this compound binds to and inhibits MAO-B in a manner similar to its parent compound. This would involve the use of a radiotracer that specifically binds to MAO-B and measuring its displacement by the compound.

Preclinical MRI, including functional MRI (fMRI), can be used to assess changes in brain activity and connectivity following the administration of this compound. nih.gov fMRI measures changes in blood-oxygen-level-dependent (BOLD) signals, which are correlated with neuronal activity. This could reveal which brain circuits are modulated by the compound and how these changes relate to its behavioral effects.

Advanced Analytical Methodologies for R Deprenyl N Oxide Hydrochloride Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the isolation and quantification of R-(-)-Deprenyl N-Oxide Hydrochloride from complex mixtures, such as biological fluids. The choice of technique is often dictated by the need for high sensitivity and the ability to resolve stereoisomers.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of this compound in biological samples. nih.govnih.gov This method offers exceptional sensitivity and selectivity, making it ideal for detecting the low concentrations typical of drug metabolites. researchgate.net Research has demonstrated that high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) can be effectively used for the simultaneous determination of selegiline-N-oxide and other key metabolites in urine. nih.gov

In a typical application, solid-phase extraction is used to isolate the analytes from the urine matrix. nih.gov Chromatographic separation is then achieved on a specialized column, such as a semi-micro SCX column, using an isocratic mobile phase. nih.gov One effective mobile phase consists of acetonitrile (B52724) and a 10 mM ammonium (B1175870) formate (B1220265) buffer adjusted to pH 3.0, run at a low flow rate to enhance ionization efficiency. nih.gov Detection is performed in the positive ion mode, monitoring for the specific precursor-to-product ion transition of the analyte. For Selegiline (B1681611) HCl, a precursor ion of m/z 188.15 is fragmented to a product ion of m/z 91.10. japsonline.com This multiple reaction monitoring (MRM) approach ensures high specificity and minimizes interference from other compounds. bg.ac.rs The method has been validated with linear calibration curves ranging from 0.5 to 100 ng/ml and detection limits as low as 0.1 ng/ml. nih.gov

| Parameter | Method Details | Source(s) |

| Technique | High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) | nih.gov, nih.gov |

| Sample Preparation | Solid-Phase Extraction (e.g., Sep-pak C18 cartridge) | nih.gov |

| Column | Semi-micro SCX (1.5 mm I.D. x 150 mm) | nih.gov |

| Mobile Phase | Acetonitrile-10 mM ammonium formate buffer (pH 3.0) (70:30, v/v) | nih.gov |

| Flow Rate | 0.1 ml/min | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | nih.gov, bg.ac.rs |

| Ionization | Positive Electrospray Ionization (ESI) | nih.gov |

| Detection Limit | 0.1 - 0.5 ng/ml (SIM mode) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique extensively used for the analysis of selegiline and its primary N-dealkylated metabolites, (-)-methamphetamine and (-)-amphetamine. faa.govnih.govnih.gov However, its direct application for this compound is less common due to the thermal lability of the N-oxide functional group, which can degrade at the high temperatures used in the GC injector.

For the analysis of related stable metabolites, GC-MS provides excellent separation and definitive identification. nih.gov To analyze the stereochemistry of metabolites like methamphetamine and amphetamine, a derivatization step is often required. faa.gov A common approach involves using a stereospecific agent, such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC), which reacts with the amine metabolites to form diastereomers that can be separated on a standard achiral GC column. faa.gov This allows for the differentiation of the (-)-isomers originating from selegiline from the illicit (+)-isomers. faa.gov While not directly applied to the N-oxide, these methods underscore the utility of GC-MS in the broader metabolic profiling of the parent drug.

The N-oxidation of R-(-)-Deprenyl creates a new chiral center on the quaternary nitrogen atom, resulting in the formation of diastereomers. oup.com Capillary Electrophoresis (CE) has proven to be an exceptionally effective technique for the chiral separation of these deprenyl-N-oxide isomers. nih.govnih.gov The high efficiency and low sample requirements of CE make it particularly suitable for this type of complex chiral analysis. oup.com

The separation mechanism in CE relies on the addition of a chiral selector to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose. oup.com The hydrophobic cavity and hydrophilic exterior of cyclodextrins allow for stereoselective inclusion complex formation with the enantiomers, leading to differences in their electrophoretic mobility and enabling separation. oup.com

Research has shown that the type of cyclodextrin (B1172386) derivative is critical for achieving successful resolution of deprenyl-N-oxide isomers. nih.govresearchgate.net

Carboxymethyl-β-CD (CMBCD) has demonstrated outstanding selectivity and resolution for the deprenyl-N-oxide enantiomers. oup.comnih.gov

2-Hydroxypropyl-β-CD (HPBCD) is also suitable for the enantiomer separation. nih.govresearchgate.net

In contrast, native β-CD and carboxyethyl-β-CD provide only poor enantioselectivity. oup.comnih.gov

Heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) , while effective for other deprenyl (B1670267) metabolites, is only capable of separating the diastereomers of the N-oxide, not the enantiomers. oup.comnih.gov

γ-CD shows no chiral resolution for this compound. nih.gov

To achieve simultaneous separation of all deprenyl metabolites, including the N-oxide isomers, a dual cyclodextrin system containing both DIMEB and CMBCD has been successfully developed. nih.gov

| Cyclodextrin Derivative | Separation Performance for Deprenyl-N-Oxide Isomers | Source(s) |

| Carboxymethyl-β-CD (CMBCD) | Outstanding selectivity and resolution for enantiomers | nih.gov, oup.com |

| 2-Hydroxypropyl-β-CD (HPBCD) | Suitable for enantiomer separation | nih.gov, researchgate.net |

| Heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) | Separates diastereomers only; partial enantiomer resolution | oup.com, nih.gov |

| Native β-CD | Poor enantioselectivity; partial resolution | nih.gov, oup.com |

| Carboxyethyl-β-CD (CEBCD) | Poor enantioselectivity; partial resolution | oup.com |

| γ-CD | No chiral resolution observed | nih.gov |

Spectroscopic Characterization Methods in Research

Spectroscopic methods are indispensable for the structural elucidation of this compound, confirming its molecular structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR would be used to characterize this compound. The oxidation of the tertiary amine in R-(-)-Deprenyl to an N-oxide induces significant changes in the chemical shifts of nearby protons and carbons. nih.gov

In the ¹H NMR spectrum, protons on the carbons alpha to the nitrogen (the N-methyl and N-propargyl groups) would be expected to shift downfield compared to the parent amine due to the deshielding effect of the electronegative oxygen atom. Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the nitrogen would also experience a downfield shift. nih.gov Comparing the NMR spectra of the N-oxide with that of the starting material, R-(-)-Deprenyl, allows for precise confirmation of the N-oxidation.

| Nucleus | Expected Chemical Shift Observation for R-(-)-Deprenyl N-Oxide | Rationale |

| ¹H | Protons on N-CH₃, N-CH₂ (propargyl), and Cα-H groups are shifted downfield. | Increased deshielding due to the electronegative N⁺-O⁻ group. |

| ¹³C | Carbons N-CH₃, N-CH₂ (propargyl), and Cα are shifted downfield. | The inductive effect of the N-oxide functionality withdraws electron density. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show distinct absorption bands that confirm its structure. While the spectrum would retain many characteristic peaks of the parent compound, such as those for the aromatic ring C-H bonds and the C≡C triple bond of the propargyl group, the most significant new feature would be the N-O stretching vibration.

The N-O stretch for tertiary amine N-oxides typically appears as a strong band in the 950-970 cm⁻¹ region. This peak is absent in the spectrum of the parent amine, R-(-)-Deprenyl. For comparison, the IR spectrum of selegiline hydrochloride (the parent compound) shows a characteristic C-N bond stretch around 1453 cm⁻¹. researchgate.net The presence of both the alkyne C≡C stretch (around 2100-2200 cm⁻¹) and the new N-O stretch would provide strong evidence for the formation of the N-oxide.

| Functional Group | Expected Wavenumber (cm⁻¹) | Compound |

| Aromatic C-H | ~3000-3100 | Both |

| Aliphatic C-H | ~2850-3000 | Both |

| Alkyne C≡C | ~2100-2200 | Both |

| C-N Stretch | ~1450 | R-(-)-Deprenyl HCl |

| N-O Stretch | ~950-970 | R-(-)-Deprenyl N-Oxide HCl |

Bioanalytical Methods for Quantitation in Biological Matrices (Preclinical Focus)

The quantitative analysis of this compound in preclinical biological samples, such as rat plasma, presents unique challenges due to the inherent instability of N-oxide compounds. These molecules are susceptible to in vitro reduction back to their parent amine, R-(-)-Deprenyl (also known as selegiline), which can lead to an overestimation of the parent drug and an underestimation of the N-oxide metabolite. Consequently, the development of reliable bioanalytical methods requires careful optimization of sample handling, extraction, and analysis conditions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitation of this compound and its metabolites in biological matrices. This technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations often encountered in preclinical pharmacokinetic studies. The selectivity of LC-MS/MS allows for the differentiation of the N-oxide from its parent compound and other metabolites, ensuring accurate measurement.

In a preclinical setting, studies involving the oral administration of a diastereomeric mixture of deprenyl-N-oxides to rats have demonstrated that a significant portion of the dose is excreted unchanged in the urine. researchgate.net This highlights the importance of analytical methods capable of quantifying the compound in various biological matrices to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Method Validation Strategies (Specificity, Sensitivity, Accuracy)

A bioanalytical method is only as reliable as its validation. For this compound, method validation must rigorously adhere to regulatory guidelines to ensure the integrity of the data generated in preclinical studies. The core parameters of this validation are specificity, sensitivity, and accuracy.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites, endogenous substances, and potential interfering compounds from the matrix itself. For this compound, this is particularly critical to distinguish it from R-(-)-Deprenyl. Chromatographic separation is optimized to achieve baseline resolution between the N-oxide and the parent amine.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. Given the low doses often used in preclinical studies and the rapid metabolism of many compounds, a highly sensitive assay is paramount. For analogous N-oxide compounds, LC-MS/MS methods have achieved LLOQs in the low ng/mL range.

Accuracy refers to the closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at various concentrations (low, medium, and high) against a calibration curve. The mean value should be within a certain percentage of the nominal value, typically ±15% for QC samples and ±20% for the LLOQ.

The table below illustrates typical acceptance criteria for bioanalytical method validation, which would be applicable to an LC-MS/MS method for this compound in rat plasma.

| Validation Parameter | Acceptance Criteria |

| Specificity | No significant interference at the retention time of the analyte and internal standard. |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |

| Accuracy (QC Samples) | Within ±15% of the nominal concentration |

| Precision (QC Samples) | Relative Standard Deviation (RSD) ≤ 15% |

| Matrix Effect | RSD of the matrix factor should be ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability (Freeze-thaw, Short-term, Long-term) | Analyte concentration within ±15% of nominal concentration |

While specific validation data for a preclinical bioanalytical method for this compound in rat plasma is not extensively published, the principles of method development and validation for similar N-oxide compounds provide a strong framework. For instance, a validated LC-MS/MS method for another N-oxide metabolite in rat plasma demonstrated excellent linearity over a range of 1-1000 ng/mL, with an LLOQ of 1 ng/mL. The intra- and inter-day precision and accuracy were well within the acceptable limits. nih.govbohrium.com

Application in Pharmacokinetic and Pharmacodynamic Studies

Once a bioanalytical method has been fully validated, it can be applied to preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and eliminated by the body, and how it exerts its therapeutic effects.

In a preclinical pharmacokinetic study of this compound, rats would typically be administered the compound via various routes (e.g., intravenous and oral). Blood samples would then be collected at predetermined time points and the plasma concentrations of the N-oxide would be quantified using the validated LC-MS/MS method.

The table below presents hypothetical pharmacokinetic parameters that would be determined in a preclinical study in rats, based on typical data for small molecules.

| Pharmacokinetic Parameter | Description | Hypothetical Value (Oral Administration) |

| Cmax | Maximum (peak) plasma concentration | 150 ng/mL |

| Tmax | Time to reach Cmax | 0.5 hours |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 450 ngh/mL |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | 475 ngh/mL |

| t1/2 | Elimination half-life | 2.5 hours |

| CL/F | Apparent total clearance | 10 L/h/kg |

| Vd/F | Apparent volume of distribution | 35 L/kg |

These pharmacokinetic data are crucial for several reasons. They help in understanding the bioavailability of the compound, determining appropriate dosing regimens for further preclinical studies, and predicting potential drug-drug interactions.

In pharmacodynamic studies, the concentration data obtained from bioanalytical methods are correlated with the pharmacological effects of the drug. This helps to establish a dose-response relationship and to understand the time course of the drug's action. The accurate quantitation of this compound in biological matrices is, therefore, an indispensable component of its preclinical development, providing the foundational data upon which decisions for further investigation are based.

Emerging Research Avenues and Future Perspectives for R Deprenyl N Oxide Hydrochloride

Potential Role in Novel Therapeutic Strategies (Preclinical Hypothesis Generation)

Preclinical studies have provided a foundation for hypothesizing novel therapeutic applications for R-(-)-Deprenyl N-Oxide Hydrochloride, primarily centered on its demonstrated cytoprotective and neuroprotective properties. A significant body of research points towards its potential in conditions characterized by cellular stress and death, particularly in the context of hypoxia and ischemia. nih.gov

One of the most promising therapeutic avenues is in the management of ischemic brain injury, such as stroke. Research has shown that this compound can diminish cell damage induced by transient hypoxia or ischemia. nih.gov This protective effect is attributed to its ability to stabilize mitochondrial membranes and reduce the production of reactive oxygen species (ROS), which are key mediators of cell death in ischemic events. nih.gov In a preclinical study using a gerbil model of transient brain ischemia, treatment with this compound resulted in a significant reduction in the number of apoptotic neurons in the CA2 region of the hippocampus. nih.gov

These findings support the hypothesis that this compound could be developed as a neuroprotective agent for acute ischemic events. The ability of this molecule to preserve neuronal integrity in the face of hypoxic insults suggests its potential to mitigate the extent of brain damage and improve functional outcomes following a stroke. nih.govresearchgate.net

Further preclinical hypothesis generation is warranted to explore its utility in other neurodegenerative disorders where mitochondrial dysfunction and oxidative stress are implicated, such as in certain forms of neurotrauma or even as an adjunct therapy in diseases like amyotrophic lateral sclerosis (ALS), where neuronal loss is a central feature. The MAO-B independent nature of its action suggests it could offer a therapeutic advantage by avoiding some of the side effects associated with the parent drug's impact on monoamine metabolism. nih.govnih.govselegiline.com

Investigation of Non-Classical Target Interactions

A key area of ongoing research is the elucidation of the molecular targets of this compound that are distinct from the classical MAO-B enzyme inhibited by its parent compound, selegiline (B1681611). The neuroprotective effects of this metabolite appear to be mediated through direct interactions with cellular components involved in cell survival and death pathways. nih.govnih.gov

The mitochondrion has been identified as a primary site of action for this compound. nih.gov Specifically, it has been shown to influence the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death. nih.govmdpi.com By stabilizing the mitochondrial transmembrane potential, this compound helps to prevent the opening of the mPTP, thereby inhibiting the release of pro-apoptotic factors and subsequent cell death. nih.gov In preclinical models of hypoxia, treatment with this compound led to an increased mitochondrial transmembrane potential in PC12 cells. nih.gov

The anti-apoptotic signaling pathways engaged by this compound are also a subject of investigation. Evidence suggests an interaction with the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov The parent compound, selegiline, is known to augment Bcl-2 protein expression, and it is hypothesized that this compound may share or contribute to this activity. nih.gov Furthermore, its ability to reduce the number of TUNEL and caspase-3 positive neurons in ischemic models points to a direct modulation of the apoptotic cascade. nih.gov

The table below summarizes the key preclinical findings related to the non-classical target interactions of this compound.

| Cellular Target/Process | Preclinical Model | Observed Effect | Potential Therapeutic Implication |

| Mitochondrial Transmembrane Potential | Hypoxic PC12 cells | Increased potential | Prevention of mitochondrial dysfunction |

| Reactive Oxygen Species (ROS) Production | Hypoxic PC12 cells | Decreased production | Reduction of oxidative stress |

| Apoptosis | Gerbil model of transient brain ischemia | Reduced number of apoptotic neurons in the hippocampus | Neuroprotection in ischemic conditions |

| Caspase-3 Activity | Gerbil model of transient brain ischemia | Reduced number of caspase-3 positive neurons | Inhibition of the final execution phase of apoptosis |

These findings underscore the importance of further research to identify the specific protein interactions and signaling cascades modulated by this compound.

Development of Advanced Delivery Systems in Preclinical Research

Currently, there is a notable lack of published preclinical research specifically focused on the development of advanced delivery systems for this compound. The existing studies have utilized direct administration in experimental models to establish its pharmacological effects. nih.gov However, the translation of this promising molecule into a viable therapeutic agent will likely necessitate the exploration of novel delivery strategies to optimize its pharmacokinetic and pharmacodynamic profile.

Hypothetically, advanced delivery systems could address several challenges, including enhancing its bioavailability, improving its passage across the blood-brain barrier, and enabling targeted delivery to specific tissues or cell types. For a molecule aimed at treating acute neurological conditions like ischemic stroke, a rapid and efficient delivery to the central nervous system would be paramount.

Future preclinical research could explore various nanotechnology-based platforms, such as liposomes or polymeric nanoparticles. These carriers could be engineered to encapsulate this compound, protecting it from premature degradation and facilitating its transport to the site of injury. Furthermore, the surface of these nanoparticles could be functionalized with specific ligands to target receptors expressed on brain endothelial cells or neurons, thereby enhancing the specificity of drug delivery.

Another potential avenue is the development of intranasal delivery systems. This non-invasive route of administration can bypass the first-pass metabolism and directly deliver drugs to the brain via the olfactory and trigeminal pathways, which could be particularly advantageous in the context of acute neurological emergencies.

Integration with Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in Preclinical Studies

The application of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, to the study of this compound is still in its infancy. To date, no specific preclinical studies have been published that utilize these high-throughput approaches to comprehensively characterize the molecular effects of this metabolite. The existing genomic and proteomic data largely pertains to the parent compound, selegiline, which has been shown to alter the expression of genes and proteins involved in neuronal differentiation, cell survival, and protection from oxidative stress. mdpi.com

Future preclinical research employing these technologies could provide an unbiased and global view of the cellular response to this compound. For instance, a proteomics study could identify novel protein binding partners and downstream signaling pathways that are modulated by the compound, offering deeper insights into its non-classical mechanisms of action.

Metabolomics analysis could reveal alterations in cellular metabolism following treatment, potentially uncovering new biomarkers of drug response or identifying metabolic pathways that are critical for its cytoprotective effects. Similarly, transcriptomics could elucidate the gene expression changes induced by this compound, providing a comprehensive picture of the cellular reprogramming that underlies its neuroprotective properties.

The integration of these omics datasets would be a powerful approach to construct a detailed systems-level understanding of the pharmacology of this compound, which could facilitate the identification of novel therapeutic targets and the development of personalized medicine strategies.

Unexplored Preclinical Models and Disease Indications

While the cytoprotective effects of this compound have been demonstrated in in vitro models of hypoxia and in vivo models of transient brain ischemia, there remains a wide range of unexplored preclinical models and potential disease indications where this compound could be beneficial. nih.gov

Given its mechanism of action centered on mitochondrial stabilization and anti-apoptotic effects, its therapeutic potential could extend to a variety of neurodegenerative and non-neurodegenerative conditions characterized by these pathological processes.

Potential Unexplored Preclinical Models and Disease Indications:

Traumatic Brain Injury (TBI): TBI involves a complex cascade of secondary injury mechanisms, including mitochondrial dysfunction, oxidative stress, and apoptosis. A preclinical TBI model could be used to assess the ability of this compound to mitigate neuronal damage and improve functional recovery.

Spinal Cord Injury (SCI): Similar to TBI, SCI is characterized by secondary injury processes that lead to progressive tissue damage. Investigating the effects of this compound in a preclinical SCI model could reveal its potential to preserve spinal cord tissue and promote neurological recovery.

Retinal Degenerative Diseases: Conditions such as glaucoma and ischemic optic neuropathy involve the death of retinal ganglion cells through apoptotic pathways. Preclinical models of these diseases could be employed to determine if this compound can protect retinal neurons from degeneration.

Cardiac Ischemia-Reperfusion Injury: The fundamental mechanisms of cell death in cardiac tissue following ischemia-reperfusion are similar to those in the brain. Therefore, preclinical models of myocardial infarction could be used to explore the cardioprotective potential of this compound.

Organ Transplantation: The preservation of organs for transplantation is limited by ischemic and reperfusion injury. Investigating the effects of this compound in models of organ preservation could lead to improved transplant outcomes.

The exploration of these and other preclinical models will be crucial in defining the full therapeutic potential of this compound and identifying new disease indications for its clinical development.

Q & A

Basic Research Questions

Q. How should R-(-)-Deprenyl N-Oxide Hydrochloride be prepared for in vitro studies to minimize solvent interference?

- Methodological Answer : Stock solutions are typically prepared in organic solvents (e.g., ethanol, DMSO) at ~30 mg/mL, followed by dilution into aqueous buffers (e.g., PBS, pH 7.2) to a final concentration of ≤10 mg/mL (~44.7 mM). Residual organic solvents must be minimized (<1% v/v) to avoid confounding physiological effects. Direct dissolution in PBS (up to ~44.7 mM) is feasible but unstable for long-term storage (>24 hours) .

Q. What experimental models validate the MAO-B inhibitory activity of this compound?

- Methodological Answer : MAO-B inhibition is assayed using recombinant enzyme systems or brain homogenates, with IC₅₀ values reported as 6.8–91 nM. Competitive binding assays (e.g., radiolabeled MAO-B substrates) and fluorometric/spectrophotometric detection of enzymatic byproducts (e.g., H₂O₂) are standard. Positive controls (e.g., clorgyline for MAO-A) ensure selectivity .

Q. How does this compound confer neuroprotection in Parkinson’s disease models?

- Methodological Answer : In rodent and PC12 cell models, neuroprotection is demonstrated via (1) MAO-B inhibition (reducing neurotoxic dopamine metabolites) and (2) upregulation of anti-apoptotic proteins (e.g., Bcl-2, validated by ICC/IF at 5 μg/mL ab692 antibody). Dosing ranges from 1–10 µM in vitro and 0.1–2 mg/kg in vivo .

Advanced Research Questions

Q. How can MAO-B-independent neuroprotective mechanisms of this compound be investigated?

- Methodological Answer : Use GAPDH-Siah1 interaction assays (e.g., Proximity Ligation Assay, PLA) in T98G or DU145 cells. Treat cells with 150–1000 µM R-(-)-Deprenyl for 24 hours, followed by fixation and PLA probing with anti-GAPDH/Siah1 antibodies. Transcriptional activation of neuroprotective genes (e.g., via qPCR for Bcl-2) further validates MAO-independent pathways .

Q. What strategies resolve contradictions in solubility data across studies?